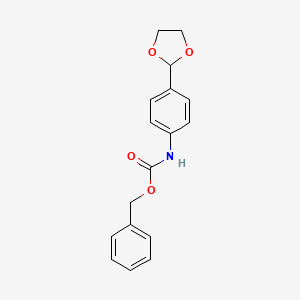![molecular formula C15H30N2Si2 B11837882 1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine CAS No. 65644-05-5](/img/structure/B11837882.png)
1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine is a compound that features both silyl and hydrazine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine typically involves the reaction of hydrazine derivatives with silylating agents. One common method involves the reaction of phenylhydrazine with butyl(dimethyl)silyl chloride and trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the silylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production would also require stringent control of reaction parameters to maintain consistency and quality.
化学反応の分析
Types of Reactions
1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The silyl groups can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in anhydrous ether or THF.
Substitution: TBAF in THF at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of silyl groups with other functional groups.
科学的研究の応用
1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine involves its ability to act as a silylating agent. The silyl groups can protect reactive functional groups during chemical reactions, preventing unwanted side reactions. The hydrazine moiety can participate in various chemical transformations, including nucleophilic addition and substitution reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and receptors, depending on the specific application.
類似化合物との比較
Similar Compounds
Trimethylsilyl hydrazine: Similar in structure but lacks the butyl and phenyl groups.
Butyl(dimethyl)silyl chloride: Used as a silylating agent but does not contain the hydrazine moiety.
Phenylhydrazine: Contains the hydrazine group but lacks the silyl groups.
Uniqueness
1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine is unique due to the presence of both silyl and hydrazine functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these groups. Its unique structure also makes it valuable in the synthesis of complex molecules and materials.
特性
CAS番号 |
65644-05-5 |
|---|---|
分子式 |
C15H30N2Si2 |
分子量 |
294.58 g/mol |
IUPAC名 |
1-[butyl(dimethyl)silyl]-1-phenyl-2-trimethylsilylhydrazine |
InChI |
InChI=1S/C15H30N2Si2/c1-7-8-14-19(5,6)17(16-18(2,3)4)15-12-10-9-11-13-15/h9-13,16H,7-8,14H2,1-6H3 |
InChIキー |
NVNAROREQXRTAO-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](C)(C)N(C1=CC=CC=C1)N[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
![2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde](/img/structure/B11837805.png)
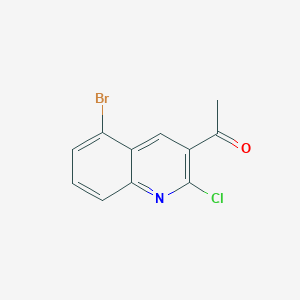


![7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11837824.png)
![4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11837827.png)

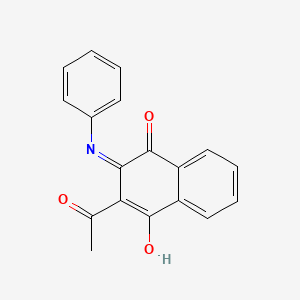
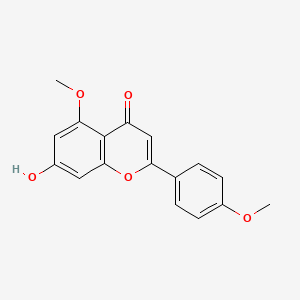

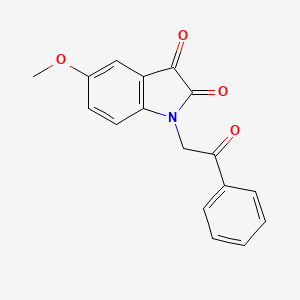
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)
